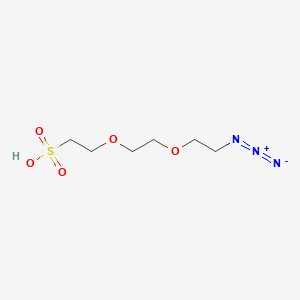
Azidowarfarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidowarfarin is an anticoagulant which is regio- and stereoselectively metabolized by many P450s. Azidowarfarin may be useful as a photoaffinity probe of the substrate binding site amino acid residues of P450s.
Wissenschaftliche Forschungsanwendungen
1. Azidowarfarin as a Photoaffinity Probe
Azidowarfarin, an analog of the anticoagulant drug warfarin, has been synthesized as a photoaffinity probe to study substrate specificity in cytochrome P450 enzymes. It is used in research to identify amino acid residues in the substrate binding sites of these enzymes. Azidowarfarin has shown potential as a probe for identifying key components in enzymatic interactions, contributing to a deeper understanding of enzymatic functions and mechanisms (Obach, Spink, Chen, & Kaminsky, 1992).
2. Investigating Cytochrome P450 Enzymes
In a related study, azidowarfarin was explored as a photoaffinity probe of cytochromes P450. This study underscores the importance of azidowarfarin in biochemical research, particularly in elucidating the interaction mechanisms of cytochrome P450 enzymes. The insights gained from such research are valuable in understanding drug metabolism and interactions at a molecular level (Kaminsky, Dunbar, & Lawson, 1991).
Eigenschaften
CAS-Nummer |
77741-79-8 |
|---|---|
Molekularformel |
C19H15N3O4 |
Molekulargewicht |
349.35 |
IUPAC-Name |
3-[1-(4-azidophenyl)-3-oxobutyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C19H15N3O4/c1-11(23)10-15(12-6-8-13(9-7-12)21-22-20)17-18(24)14-4-2-3-5-16(14)26-19(17)25/h2-9,15,24H,10H2,1H3 |
InChI-Schlüssel |
FWPUNFDNJSEWCA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C1=CC=C(C=C1)N=[N+]=[N-])C2=C(C3=CC=CC=C3OC2=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Azidowarfarin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)





![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)





